

Synthesis and Purification of Quetiapine Fumarate for Research Applications

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Compound of Interest

Compound Name: Quetiapine Fumarate

Cat. No.: B001145

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Application Note

This document provides a comprehensive guide for the synthesis and purification of **Quetiapine Fumarate** intended for research purposes. The protocols outlined herein are designed to yield high-purity material suitable for a range of preclinical studies and analytical standard development. The synthesis is based on a convergent approach, culminating in the formation of the active pharmaceutical ingredient, followed by a robust purification strategy to minimize process-related impurities.

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. For research and development, access to a reliable and well-characterized source of **Quetiapine Fumarate** is crucial. This note details a reproducible synthetic route and an efficient purification scheme. The synthesis involves the key intermediate Dibenzo[b,f][1][2]thiazepin-11[10H]-one, which is subsequently reacted to introduce the piperazine side chain.[3][4] The final product is isolated as a fumarate salt.

Purification is achieved through a combination of techniques, including recrystallization and, if necessary, conversion to a hydrochloride salt intermediate to remove specific impurities before reconversion to the final fumarate salt.[3][5] The purity of the final compound is assessed using High-Performance Liquid Chromatography (HPLC), with methods validated to detect and quantify potential process-related impurities.[1][6]

Experimental Protocols

Synthesis of Dibenzo[b,f][1][2]thiazepin-11[10H]-one (Key Intermediate)

This protocol describes a one-pot synthesis of the key intermediate from 2-(phenylthio)aniline. [\[4\]](#)

Materials:

- 2-(phenylthio)aniline
- Triphosgene
- Toluene
- 10% aqueous sodium bicarbonate solution
- Methanesulfonic acid
- Water
- Acetone

Procedure:

- In a round bottom flask, dissolve triphosgene (14.6 g, 0.099 mol) in toluene (100 mL) and cool the mixture to -10 to 0°C.
- Slowly add a solution of 2-(phenylthio)aniline (20 g, 0.049 mol) in toluene (200 mL) to the cooled mixture over approximately 3 hours, maintaining the temperature between -10 and 0°C.
- After the addition is complete, allow the reaction mixture to warm to 20-30°C and stir for 4 hours. Monitor the reaction completion by Thin Layer Chromatography (TLC).
- Upon completion, add a 10% aqueous solution of sodium bicarbonate (10 g in 100 mL of water) to the reaction mass and stir for 2 hours.
- Separate the organic layer and wash it with water (60 mL).

- Distill the solvent from the organic layer under reduced pressure at a temperature below 65°C.
- To the residue, add methanesulfonic acid (60 g).
- Heat the reaction mass to 100-105°C and maintain this temperature until the reaction is complete, as monitored by TLC.
- Cool the reaction mass to 25-30°C and slowly add pre-cooled water (180 mL) to precipitate the solid product.
- Isolate the solid by filtration, wash with water (20 mL), followed by acetone (20 mL).
- Dry the solid at 55-60°C to yield Dibenzo[b,f][1][2]thiazepin-11[10H]-one.[4]

Synthesis of Quetiapine

This protocol describes the synthesis of Quetiapine from 11-chlorodibenzo[b,f][1][2]-thiazepine and 1-(2-hydroxyethoxyethyl)piperazine.[7]

Materials:

- 11-chlorodibenzo[b,f][1][2]-thiazepine
- 1-(2-hydroxyethoxyethyl)piperazine
- Toluene (or other suitable solvent)
- Inorganic base (e.g., Sodium Carbonate)
- Alkali metal halide (e.g., Sodium Iodide)

Procedure:

- In a suitable reactor, combine 11-chlorodibenzo[b,f][1][2]-thiazepine with 1-(2-hydroxyethoxyethyl)piperazine in a reaction solvent such as toluene.
- Add an inorganic base (e.g., sodium carbonate) and an alkali metal halide (e.g., sodium iodide).

- Heat the reaction mixture to reflux and maintain for a sufficient time to ensure reaction completion (monitor by HPLC or TLC).
- After completion, cool the reaction mixture and proceed with extraction or direct crystallization of the Quetiapine base.

Formation and Purification of Quetiapine Fumarate

This protocol details the conversion of Quetiapine base to **Quetiapine Fumarate** and its subsequent purification by recrystallization.

Materials:

- Crude Quetiapine base
- Fumaric acid
- Ethanol (absolute)
- Activated carbon

Procedure:

- Dissolve the crude Quetiapine base in absolute ethanol. The resulting solution can be treated with activated carbon and heated to reflux for 90 minutes to decolorize.^[7]
- Filter the hot solution to remove the activated carbon.
- Cool the filtrate to 25-30°C and add fumaric acid with stirring.
- Heat the mixture to reflux for 120 minutes, then slowly cool to 25-30°C and maintain for another 120 minutes to allow for crystallization.^[7]
- Filter the crystalline product and wash with cold absolute ethanol.
- Dry the wet material under vacuum at 50-60°C to obtain **Quetiapine Fumarate**.^[7]
- For further purification, recrystallization can be performed from a mixture of water and a water-soluble alcohol like ethanol.^[2] The ratio of water to alcohol can be optimized to control

crystal size distribution.[2]

Data Presentation

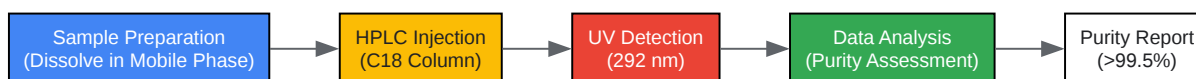
Table 1: Summary of Synthesis and Purification Parameters

Parameter	Value	Reference
Intermediate Yield	80%	[4]
Intermediate Purity	>99%	[4]
Final Product Purity (HPLC)	>99.5%	[3][8]
Recrystallization Solvent	Ethanol, Isopropanol, Water/Ethanol	[2][3][7]
Drying Temperature	50-60°C	[7]

Table 2: HPLC Method for Purity Analysis

Parameter	Condition	Reference
Column	C18 (e.g., Microsorb-MV 100-5, 250 x 4.6mm, 5 µm)	
Mobile Phase	Acetonitrile and Phosphate Buffer (pH 3) (50:50 v/v)	
Flow Rate	1.0 ml/min	
Detection Wavelength	292 nm	
Retention Time	~5.42 min	

Visualizations



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